Product packaging for Mayteine(Cat. No.:CAS No. 104736-05-2)

Mayteine

Cat. No.: B217362
CAS No.: 104736-05-2
M. Wt: 867.8 g/mol
InChI Key: PPRQMPUDIUVHQX-WNSBSEHHSA-N
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Description

Contextualizing Mayteine within Natural Products Chemistry

Within natural products chemistry, this compound is classified as a sesquiterpene pyridine (B92270) alkaloid. Sesquiterpene pyridine alkaloids are a group of natural products characterized by a sesquiterpene core structure linked to a pyridine ring system. mdpi.commdpi.com These compounds are known for their intricate structures and are often found in specific plant families. The study of such compounds contributes to the broader understanding of plant biochemistry, chemotaxonomy, and the potential roles these metabolites play in the environment or in interactions with other organisms.

The Genus Maytenus (Celastraceae Family) as a Source of Bioactive Metabolites

The genus Maytenus, a widely distributed member of the Celastraceae family, is recognized as a prolific source of a variety of bioactive secondary metabolites. mdpi.commdpi.comencyclopedia.pubscispace.comscielo.br Plants within this genus are found in tropical and subtropical regions globally and have a history of use in traditional medicine for various ailments. mdpi.commdpi.comencyclopedia.pubscispace.comscielo.br Research into the Maytenus genus has revealed the presence of diverse classes of compounds, including triterpenoids (such as friedelane, lupane, and oleanane (B1240867) types), sesquiterpenes, and alkaloids, including the notable maytansinoids. mdpi.commdpi.comencyclopedia.pubscispace.com These chemical constituents are considered responsible for the various biological properties attributed to Maytenus species. mdpi.comencyclopedia.pub

Historical Discoveries and Early Research on this compound

This compound is one of the sesquiterpene pyridine alkaloids that have been isolated from species of the Maytenus genus. Early research efforts focused on the phytochemical investigation of Maytenus plants to identify their chemical constituents. This compound was isolated from the root bark of Maytenus ilicifolia. mdpi.comnih.govresearchgate.net It has also been reported as being isolated from the root bark of Maytenus robusta and the leaves of Maytenus chiapensis. chemfaces.com The isolation of this compound often occurred alongside other related sesquiterpene pyridine alkaloids during the analysis of plant extracts. nih.govresearchgate.net These initial discoveries involved the extraction of plant material and the application of chromatographic techniques to isolate and purify individual compounds like this compound for structural characterization and further study.

Detailed information regarding the chemical characteristics of this compound is summarized in the table below:

PropertyValue
Molecular FormulaC₄₃H₄₉NO₁₈
Molecular Weight863.8 g/mol
PubChem CID3086511

Structure

2D Structure

Chemical Structure Depiction
molecular formula C43H49NO18 B217362 Mayteine CAS No. 104736-05-2

Properties

CAS No.

104736-05-2

Molecular Formula

C43H49NO18

Molecular Weight

867.8 g/mol

IUPAC Name

[(1R,3S,13R,14R,17R,18S,19S,20S,21R,22S,23S,24S,25R)-18,21,22,24-tetraacetyloxy-20-(acetyloxymethyl)-25-hydroxy-3,13,14,25-tetramethyl-6,15-dioxo-2,5,16-trioxa-11-azapentacyclo[15.7.1.01,20.03,23.07,12]pentacosa-7(12),8,10-trien-19-yl] benzoate

InChI

InChI=1S/C43H49NO18/c1-20-21(2)37(50)60-34-32(57-24(5)47)36(61-38(51)27-14-11-10-12-15-27)42(19-54-22(3)45)35(59-26(7)49)31(56-23(4)46)29-33(58-25(6)48)43(42,41(34,9)53)62-40(29,8)18-55-39(52)28-16-13-17-44-30(20)28/h10-17,20-21,29,31-36,53H,18-19H2,1-9H3/t20-,21-,29+,31+,32-,33+,34-,35+,36-,40-,41-,42+,43-/m1/s1

InChI Key

PPRQMPUDIUVHQX-WNSBSEHHSA-N

SMILES

CC1C(C(=O)OC2C(C(C3(C(C(C4C(C3(C2(C)O)OC4(COC(=O)C5=C1N=CC=C5)C)OC(=O)C)OC(=O)C)OC(=O)C)COC(=O)C)OC(=O)C6=CC=CC=C6)OC(=O)C)C

Isomeric SMILES

C[C@@H]1[C@H](C(=O)O[C@@H]2[C@H]([C@H]([C@@]3([C@H]([C@H]([C@H]4[C@@H]([C@]3([C@]2(C)O)O[C@@]4(COC(=O)C5=C1N=CC=C5)C)OC(=O)C)OC(=O)C)OC(=O)C)COC(=O)C)OC(=O)C6=CC=CC=C6)OC(=O)C)C

Canonical SMILES

CC1C(C(=O)OC2C(C(C3(C(C(C4C(C3(C2(C)O)OC4(COC(=O)C5=C1N=CC=C5)C)OC(=O)C)OC(=O)C)OC(=O)C)COC(=O)C)OC(=O)C6=CC=CC=C6)OC(=O)C)C

Synonyms

mayteine

Origin of Product

United States

Isolation, Purification, and Structural Characterization of Mayteine

Methodologies for Mayteine Isolation and Purification from Plant Extracts

The isolation and purification of this compound from crude plant extracts typically involve a combination of extraction and chromatographic techniques.

Chromatographic methods are crucial for separating this compound from the complex mixture of compounds present in plant extracts. Techniques such as liquid-liquid partitioning are often employed in the initial stages to obtain fractions enriched in alkaloids. researchgate.net Column chromatography, utilizing stationary phases like silica (B1680970) gel or RP-18 (reversed-phase), is widely used for further separation based on differences in polarity. researchgate.net High-Performance Liquid Chromatography (HPLC), particularly with UV detection (HPLC-UV), is a powerful technique for achieving higher purity of this compound and separating it from closely related compounds. researchgate.net Preparative HPLC can be used to obtain larger quantities of pure this compound for structural characterization and further studies.

Common solvents used in these chromatographic procedures include ethanol (B145695), dichloromethane, ethyl acetate, methanol, chloroform, and hexane, chosen based on the polarity of this compound and other compounds to be separated. researchgate.net

While traditional solvent extraction methods like maceration, percolation, and Soxhlet extraction have been historically used for plant compounds, emerging technologies offer potential advantages in terms of efficiency, speed, and environmental impact. Techniques such as Ultrasound-Assisted Extraction (UAE), Microwave-Assisted Extraction (MAE), Pressurized Liquid Extraction (PLE), Supercritical Fluid Extraction (SFE), and Pulsed Electric Field (PEF) extraction are being explored for isolating bioactive compounds from plant matrices. Although the provided information does not detail the specific application of these emerging technologies for this compound extraction, they represent advancements in the field of natural product isolation that could potentially be applied to this compound in future research, aiming for improved yields and greener processes.

Advanced Chromatographic Separation Techniques

Spectroscopic Approaches for this compound Structural Elucidation

The structural characterization of this compound relies heavily on spectroscopic techniques that provide detailed information about its molecular structure. Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool, including 1D NMR techniques such as proton NMR (¹H NMR) and carbon-13 NMR (¹³C NMR), and 2D NMR techniques like Correlation Spectroscopy (COSY), Heteronuclear Multiple Quantum Correlation (HMQC), Heteronuclear Multiple Bond Correlation (HMBC), and Nuclear Overhauser Effect Spectroscopy (NOESY). researchgate.net These techniques help in determining the connectivity of atoms and the spatial arrangement of the molecule.

Mass Spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of this compound, providing information about its elemental composition and structural fragments. Ultraviolet (UV) and Infrared (IR) spectroscopy are also employed to identify characteristic functional groups present in the this compound molecule. The interpretation of data from a combination of these spectroscopic methods allows for the comprehensive elucidation of this compound's complex sesquiterpene pyridine (B92270) alkaloid structure.

Spectroscopic TechniqueInformation ProvidedReference
¹H NMRNumber and types of hydrogen atoms, their chemical environment, and coupling patterns researchgate.net
¹³C NMRNumber and types of carbon atoms and their chemical environment
2D NMR (COSY, HMQC, HMBC, NOESY)Atom connectivity and spatial relationships researchgate.net
Mass Spectrometry (MS)Molecular weight and fragmentation pattern
Ultraviolet (UV) SpectroscopyPresence of chromophores and conjugated systems
Infrared (IR) SpectroscopyIdentification of functional groups

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

NMR spectroscopy is a cornerstone in the structural elucidation of complex natural products like this compound. researchgate.netresearchgate.netrsc.organu.edu.au Both one-dimensional (1D) and two-dimensional (2D) NMR techniques are crucial for assigning proton (¹H) and carbon-13 (¹³C) signals and determining the connectivity between atoms. researchgate.netresearchgate.netrsc.org Analysis of ¹H NMR spectra provides information on the types of protons present, their chemical environments, and their coupling interactions, which helps in piecing together fragments of the molecule. researchgate.netresearchgate.net ¹³C NMR spectroscopy reveals the different types of carbon atoms and their hybridization states. researchgate.netresearchgate.netrsc.org

Two-dimensional NMR experiments, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), Heteronuclear Multiple Bond Correlation (HMBC), and Rotating-frame Overhauser Effect Spectroscopy (ROESY) or Nuclear Overhauser Effect Spectroscopy (NOESY), provide vital information for structural assignment. researchgate.netresearchgate.netrsc.org COSY reveals coupled protons, while HSQC correlates protons with the carbons to which they are directly attached. researchgate.netrsc.org HMBC shows correlations between protons and carbons separated by two or three bonds, which is essential for establishing connectivity across quaternary carbons and through heteroatoms. researchgate.netresearchgate.net ROESY or NOESY experiments provide spatial proximity information between protons, aiding in the determination of relative stereochemistry and conformation. researchgate.netrsc.org

Reported NMR data for this compound and related sesquiterpene pyridine alkaloids from Maytenus species have been used to suggest structural features and confirm assignments. researchgate.net For example, HMBC correlations between specific protons and carbons have been used to establish the connectivity within the complex ring system of evonine-type alkaloids, which include this compound. researchgate.net

Mass Spectrometry (MS) in Molecular Identification

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which is critical for determining its molecular formula and gaining insights into its structure. researchgate.netthieme-connect.deanu.edu.aunih.gov High-resolution mass spectrometry (HRMS), such as High-Resolution Fast Atom Bombardment Mass Spectrometry (HR-FAB-MS) or High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS), can provide accurate mass measurements that allow for the determination of the elemental composition of the molecule. researchgate.netthieme-connect.de

The molecular formula of this compound has been reported based on HR-FAB-MS data. thieme-connect.de The fragmentation pattern observed in the mass spectrum can provide further structural information by indicating the presence of specific functional groups or substructures that cleave under ionization conditions. nih.govnih.gov While detailed fragmentation data for this compound specifically were not extensively detailed in the search results, MS/MS (tandem mass spectrometry) is a common technique used to obtain fragmentation patterns for complex molecules, aiding in the identification and structural confirmation of natural products. nih.govfrontiersin.org

Other Spectroscopic Techniques for Structural Confirmation

In addition to NMR and MS, other spectroscopic techniques are employed to further confirm and complement the structural information obtained. Infrared (IR) spectroscopy can provide information about the functional groups present in the molecule by detecting characteristic vibrational frequencies. anu.edu.auresearchgate.netlongdom.orgnih.gov For instance, the presence of hydroxyl, carbonyl, or aromatic groups can be inferred from the IR spectrum. researchgate.netlongdom.org

Other techniques like X-ray crystallography, if suitable crystals can be obtained, can provide a definitive three-dimensional structure, including absolute stereochemistry. researchgate.netrsc.organu.edu.au However, obtaining suitable crystals for complex natural products can be challenging. Circular Dichroism (CD) spectroscopy can also be used to determine the absolute configuration of chiral centers in the molecule. researchgate.net

Interactive Table 2: Spectroscopic Techniques Used in Structural Characterization

TechniqueInformation ProvidedContribution to this compound Structure Elucidation
¹H NMRTypes of protons, chemical environment, couplingAssignment of proton signals, identification of structural fragments. researchgate.netresearchgate.net
¹³C NMRTypes of carbon atoms, hybridizationAssignment of carbon signals, confirmation of carbon skeleton. researchgate.netresearchgate.netrsc.org
2D NMR (COSY, HSQC, HMBC, ROESY/NOESY)Proton-proton coupling, proton-carbon connectivity, spatial proximityEstablishing connectivity, determining relative stereochemistry and conformation. researchgate.netresearchgate.netrsc.org
Mass Spectrometry (MS)Molecular weight, elemental composition (HRMS), fragmentation patternDetermination of molecular formula, insights into substructures. researchgate.netthieme-connect.denih.gov
IR SpectroscopyPresence of functional groupsIdentification of characteristic bonds and functional groups. researchgate.netlongdom.orgnih.gov
UV-Vis SpectroscopyPresence of chromophores, electronic transitionsDetection of conjugated systems or aromatic rings. researchgate.netlongdom.orgnih.gov
X-ray CrystallographyDefinitive 3D structure, absolute stereochemistryProvides unambiguous structural confirmation if crystals are available. researchgate.netrsc.org
Circular Dichroism (CD)Absolute configuration of chiral centersDetermination of absolute stereochemistry. researchgate.net

Biosynthetic Pathways of Mayteine

Elucidation of Mayteine's Biosynthetic Route as a Sesquiterpene Pyridine (B92270) Alkaloid

The biosynthetic route to sesquiterpene pyridine alkaloids involves the formation of a sesquiterpene backbone, which is then modified and coupled with a pyridine derivative. researchgate.net Research suggests that the sesquiterpene moiety is derived from the mevalonate (B85504) (MVA) or methylerythritol phosphate (B84403) (MEP) pathways, which are the primary routes for terpenoid biosynthesis in plants. The pyridine carboxylic acid portion is believed to originate from the pyridine alkaloid biosynthesis pathway. ontosight.ai

Identification of Key Precursors and Intermediate Metabolites

While the specific intermediates leading directly to this compound are not fully elucidated, studies on related sesquiterpene pyridine alkaloids provide insights. The sesquiterpene core is thought to be derived from farnesyl diphosphate (B83284) (FPP), a key intermediate in the sesquiterpene biosynthesis pathway. researchgate.net FPP is formed from isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). scielo.br The pyridine ring is believed to originate from a pyridine carboxylic acid, such as nicotinic acid or a related compound, which is a product of the pyridine alkaloid biosynthesis pathway. ontosight.aigenome.jp

In the biosynthesis of related maytansinoids, which are ansamacrolides containing a 19-membered ring and often found in Maytenus species, 3-amino-5-hydroxybenzoic acid (AHBA) serves as a unique starter unit. researchgate.netrsc.orgnih.govresearchgate.netnih.govnih.gov While this compound is structurally distinct from maytansinoids, the involvement of specific amino acids or their derivatives in the formation of the nitrogen-containing part of sesquiterpene pyridine alkaloids is plausible, drawing parallels from other alkaloid biosynthetic routes where amino acids like ornithine, arginine, and lysine (B10760008) serve as precursors. ontosight.ainih.gov

Key potential precursors and intermediate metabolites in the biosynthesis of sesquiterpene pyridine alkaloids, including this compound, likely include:

Compound NameRole in Biosynthesis
Farnesyl Diphosphate (FPP)Precursor for sesquiterpene backbone
Isopentenyl Pyrophosphate (IPP)Building block for terpenoids
Dimethylallyl Pyrophosphate (DMAPP)Building block for terpenoids
Pyridine Carboxylic AcidPrecursor for pyridine moiety
Dihydroagarofuran (B1235886)Proposed intermediate for sesquiterpene moiety in some SPAs

Note: The direct involvement of each listed compound specifically in this compound biosynthesis requires further experimental validation.

Enzymatic Transformations and Catalytic Steps

The conversion of precursors and intermediates into this compound involves a series of enzymatic transformations. These steps are catalyzed by various enzymes that facilitate specific chemical reactions, such as cyclization, oxidation, reduction, and esterification. libretexts.orgrub.delibretexts.org

In the biosynthesis of the sesquiterpene core, enzymes like farnesyl diphosphate synthase (FPPS) are involved in the formation of FPP. Sesquiterpene synthases or cyclases then catalyze the cyclization of FPP to form various sesquiterpene skeletons. researchgate.net For sesquiterpene pyridine alkaloids with a dihydroagarofuran core, a 1,10-cyclase is proposed to initiate the cyclization of E,E-farnesyl cation into the germacryl cation, a step towards the dihydroagarofuran structure. researchgate.net

Enzymes involved in the pyridine alkaloid pathway would be responsible for the synthesis of the pyridine carboxylic acid. The final steps in this compound biosynthesis would likely involve esterification reactions, where the sesquiterpene alcohol is coupled with the pyridine carboxylic acid, catalyzed by acyltransferases or similar enzymes. researchgate.net

While specific enzymes directly catalyzing the steps towards this compound are yet to be fully characterized, the general enzymatic classes involved in sesquiterpene and pyridine alkaloid biosynthesis provide a framework for understanding the catalytic steps.

Molecular and Genetic Aspects of this compound Biosynthesis

Understanding the molecular and genetic basis of this compound biosynthesis involves identifying the genes encoding the enzymes involved and analyzing their expression patterns.

Characterization of Genes Involved in Biosynthetic Pathways

Genes encoding enzymes in the terpenoid biosynthesis pathways (MVA and MEP) and the pyridine alkaloid biosynthesis pathway are relevant to this compound production. These include genes for FPPS, sesquiterpene synthases, and enzymes involved in the synthesis of the pyridine ring. researchgate.netontosight.aimdpi.com

Studies on related maytansinoids have identified gene clusters involved in their biosynthesis, such as the asm genes in Actinosynnema pretiosum that are responsible for the formation of the AHBA starter unit and the polyketide backbone. nih.govresearchgate.net While this compound's structure is different, this highlights the potential for gene clustering in the biosynthesis of complex plant natural products. Research on Maytenus species and their associated endophytes is ongoing to identify genes related to sesquiterpene pyridine alkaloid production. researchgate.netnih.govnih.gov

Transcriptomic and Proteomic Analyses in this compound Production

Transcriptomic and proteomic analyses can provide insights into the genes and proteins involved in this compound biosynthesis and their regulation. Transcriptomics involves studying the complete set of RNA transcripts in a plant tissue, while proteomics focuses on the entire set of proteins. mdpi.comnih.govfrontiersin.orgfrontiersin.org

Studies on Maytenus ilicifolia have utilized shotgun proteomics to characterize proteins involved in the biosynthesis of secondary metabolites, including sesquiterpene pyridine alkaloids, in root bark. scielo.brresearchgate.net These analyses can help identify enzymes that are highly expressed in tissues where this compound accumulates, suggesting their potential role in the biosynthetic pathway. Differential gene expression analysis through transcriptomics can reveal genes that are upregulated during periods of high this compound production or in specific plant tissues. mdpi.comfrontiersin.orgfrontiersin.org

Integrated transcriptomic and proteomic approaches can provide a more comprehensive view of the metabolic pathways active in this compound-producing plants. mdpi.comfrontiersin.orgfrontiersin.org By correlating gene expression levels with protein abundance, researchers can gain a better understanding of the regulatory mechanisms controlling the biosynthesis of this compound. frontiersin.orgfrontiersin.org

Environmental and Physiological Influences on this compound Accumulation in Plants

Environmental factors such as light intensity, temperature, water availability, and nutrient levels can impact the production of secondary metabolites. maxapress.commdpi.comnih.govmdpi.com For instance, drought stress has been shown to increase the concentration of certain secondary metabolites in plants. maxapress.comnih.gov Light intensity and temperature fluctuations can also modulate secondary metabolism. maxapress.commdpi.com

Physiological factors, including the plant's developmental stage, tissue type, and stress responses, also play a role in this compound accumulation. Sesquiterpene pyridine alkaloids are often found to accumulate in specific tissues, such as the root bark of Celastraceae species. researchgate.netscielo.br This suggests tissue-specific expression of the biosynthetic genes and compartmentalization of the pathway. scielo.br Biotic factors, such as herbivory or pathogen attacks, can induce the production of defense-related secondary metabolites, which may include alkaloids. maxapress.com

The interaction between the plant and endophytic microorganisms can also influence the production of secondary metabolites. In the case of maytansinoids, endophytes have been shown to play a crucial role in their biosynthesis. researchgate.netrsc.orgnih.govnih.gov While the role of endophytes in this compound biosynthesis is less clear, it represents a potential area of influence on its accumulation.

Understanding these environmental and physiological influences is important for optimizing the production of this compound in cultivated plants or through biotechnological approaches.

Pre Clinical Investigations of Mayteine S Biological Activity

In Vitro Pharmacological Studies of Mayteine

In vitro research has investigated the effects of this compound on different cell lines and its potential against various biological targets.

Cytotoxic and Antitumor Activities of this compound in Cell Lines

Research into the cytotoxic and antitumor activities of compounds from the Maytenus genus has identified several active constituents, including sesquiterpene pyridine (B92270) alkaloids and triterpenes. While some studies focus on other compounds like maytansine (B1676224) or triterpenoids such as cangorins, which have shown activity against leukemia and other cancer cell lines, this compound itself has been mentioned in the context of cytotoxic evaluations of Maytenus extracts and isolated compounds. rain-tree.comscielo.br For instance, studies on Maytenus quadrangulata have evaluated the cytotoxicity of various triterpenes against leukemia (THP-1 and K562), ovarian (TOV-21G), and breast cancer (MDA-MB-231) cell lines, with some compounds displaying high cytotoxicity and selectivity against leukemic cells. scielo.br Although this compound was isolated from Maytenus chiapensis along with other alkaloids, the primary focus for strong antifeedant activity in that study was on wilfordine, alatusinine, and euonine. nih.gov However, other sesquiterpene pyridine alkaloids from Maytenus species have demonstrated potent in vitro biological activity against human cancer cell lines in the nanomolar range. researchgate.netacs.org

Gastroprotective and Antiulcerogenic Effects of this compound

This compound has shown potential gastroprotective activity. chemfaces.com Studies evaluating the antiulcerogenic potential of Maytenus species, such as Maytenus robusta, have isolated this compound along with other compounds. nih.gov In one study, this compound, isolated from the root bark of M. robusta, demonstrated significant pharmacological effects in reducing gastric lesions in mice models of ethanol (B145695) and NSAID-induced ulcers. nih.govnih.gov This suggests a direct or indirect role of this compound in the observed gastroprotective effects of the extract. Extracts of Maytenus species are traditionally used for treating gastric ulcers and related problems, and scientific studies have supported these uses, showing effects comparable to standard anti-ulcer drugs like cimetidine (B194882) in increasing gastric juice volume and pH. rain-tree.comnih.gov

Other Observed In Vitro Bioactivities in Extracts Containing this compound (e.g., Antibacterial Activity, Antiprotozoal Activity)

Extracts from Maytenus species containing this compound have also been investigated for other in vitro bioactivities, including antibacterial and antiprotozoal effects. Maytenus species are known to contain compounds with antibacterial properties. nih.gov For example, a methanolic extract of Maytenus gracilipes leaves showed in vitro antibacterial activity against both Gram-positive and Gram-negative bacteria, with higher concentrations exhibiting better effects. ijmrhs.com Specific triterpenes isolated from Maytenus species have also shown activity against fungi like Candida albicans. researchgate.net

Furthermore, sesquiterpene pyridine alkaloids from Maytenus species have demonstrated antiprotozoal activity. researchgate.netfrontiersin.org this compound, along with other sesquiterpene pyridine alkaloids like aquifoliunine E-I, has been isolated from the root bark of Maytenus ilicifolia. acs.orgresearchgate.net Aquifoliunine E-I, a related alkaloid, displayed potent in vitro antiprotozoal activity against Leishmania chagasi and Trypanosoma cruzi. acs.orgresearchgate.net While the direct antiprotozoal activity of this compound itself was not explicitly detailed in these specific search results, its presence in extracts exhibiting such activity and its classification within a group of compounds known for antiprotozoal effects suggest a potential role. acs.orgresearchgate.netresearchgate.net

In Vivo Pre-clinical Assessments of this compound (Non-Human Models)

In vivo pre-clinical assessments using non-human models are crucial for evaluating the potential therapeutic effects of compounds in a complex biological system. nih.govimrpress.commdpi.comaimspress.com While the search results mention in vivo studies related to Maytenus extracts and other compounds from the genus, direct in vivo studies focusing solely on isolated this compound are less extensively detailed within the provided snippets. However, the gastroprotective effects of this compound have been evaluated in animal models. chemfaces.comnih.gov

Animal Models for Gastrointestinal Protection and Antiulcer Activity

Animal models, such as those using rats and mice, are commonly employed to evaluate gastrointestinal protection and antiulcer activity. nih.govrain-tree.comscielo.brrjptonline.orgnih.govnjppp.comresearchgate.netnih.gov These models often involve inducing gastric ulcers through various methods, including administration of ethanol, NSAIDs, or induction of stress. nih.govnih.govrjptonline.orgnih.govresearchgate.net Studies on Maytenus robusta have utilized such models to assess the antiulcerogenic potential of its extracts and isolated compounds, including this compound. nih.govnih.gov In these in vivo assessments, this compound demonstrated significant effects in reducing ulcer lesions, indicating its contribution to the gastroprotective properties observed in M. robusta extracts. nih.gov The evaluation typically involves measuring parameters such as lesion index, total lesion area, percentage of lesions, gastric juice volume, pH, and total acidity. nih.govnih.govrjptonline.orgnih.govresearchgate.net

Evaluation of Antitumor Potential in Non-Human Models

Pre-clinical studies have indicated that this compound, along with other compounds from Maytenus species, possesses antitumor activity researchgate.netmdpi.comteras.ng. Research on Maytenus laevis, a species containing this compound, has shown anticancer effects in preclinical investigations researchgate.net. This compound and maytansine have been shown to have antitumor activity. teras.ng. While the exact mechanisms of this compound's antitumor activity in non-human models require further detailed investigation, the broader research on Maytenus alkaloids, such as maytansine, suggests potential interactions with cellular processes critical for cancer cell growth and survival researchgate.netnih.gov.

Assessment of Other In Vivo Pharmacological Responses

Beyond its potential antitumor effects, this compound and extracts from Maytenus species containing this alkaloid have been investigated for other in vivo pharmacological activities. Studies on Maytenus species have demonstrated a range of biological activities in animal models, including anti-inflammatory, antibacterial, and antiparasitic effects researchgate.netresearchgate.netteras.ng. For instance, some Maytenus species have shown anti-inflammatory effects in mouse models scielo.brresearchgate.net. Additionally, antiplasmodial activity against Plasmodium falciparum has been reported for some sesquiterpene alkaloids from Maytenus species teras.ngresearchgate.net. While these studies often involve crude extracts or other isolated compounds, they highlight the diverse pharmacological potential within the genus where this compound is found.

Structure-Activity Relationship (SAR) Studies of this compound and its Structural Analogs

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound relates to its biological activity gardp.orgwikipedia.orgcollaborativedrug.com. This is crucial for identifying key structural features responsible for observed effects and guiding the development of more potent or selective analogs gardp.orgwikipedia.org.

Correlation of this compound's Chemical Features with Biological Potency

Detailed SAR studies specifically focused on correlating this compound's precise chemical features with its biological potency are limited in the provided search results. However, research on related maytansinoids, a class of macrolide alkaloids that includes compounds found in Maytenus species, has provided insights into structural requirements for activity. For example, the presence of an ester chain at the C-3 position of maytansinoids has been identified as important for maintaining biological activity nih.gov. While this compound is a sesquiterpene pyridine alkaloid and not a maytansinoid macrolide, understanding the SAR of related alkaloid classes from the same genus can offer valuable perspectives.

Comparative Analysis with Other Sesquiterpene Pyridine Alkaloids from Maytenus Species

The Maytenus genus is known to produce various sesquiterpene pyridine alkaloids in addition to this compound researchgate.netufmg.br. Comparative analysis of the biological activities of these alkaloids and their structural differences can help elucidate the specific contributions of this compound's structure to its observed effects. Studies have isolated other sesquiterpene pyridine alkaloids like aquifoliunine EI and ilicifoliunine A and B from Maytenus ilicifolia, and these compounds have shown varying degrees of activity, such as antiplasmodial and antitrypanosomal effects frontiersin.org. Comparing the structures and activities of this compound with these co-occurring alkaloids can provide insights into the structural elements that enhance or diminish particular biological responses. Although specific comparative data for this compound against a broad panel of other Maytenus sesquiterpene pyridine alkaloids in the same assay systems is not extensively detailed in the provided results, the isolation and identification of these related compounds lay the groundwork for such comparative SAR investigations researchgate.netufmg.br.

Chemical Synthesis and Semisynthesis of Mayteine and Derivatives

Strategies for the Total Synthesis of Mayteine

Total synthesis involves the complete construction of a complex molecule from simpler, readily available precursors through a series of controlled chemical reactions scripps.edu. The total synthesis of natural products with unique skeletons, such as this compound, has been a significant area of research, driving the development of new synthetic methodologies and strategies nih.govmdpi.comrsc.org.

Retrosynthetic Analysis and Key Fragment Syntheses

Retrosynthetic analysis is a fundamental strategy in total synthesis, where the target molecule is conceptually broken down into simpler starting materials through a series of disconnections uu.nl. This process helps in identifying potential synthetic routes and key intermediate fragments that need to be synthesized. While specific detailed retrosynthetic analyses for the total synthesis of this compound were not extensively detailed in the search results, the general approach involves dissecting the molecule into manageable subunits that can be constructed independently and then coupled together nih.govmdpi.comuu.nl.

The synthesis of complex natural products often relies on the efficient construction of key molecular fragments nih.govmdpi.comuu.nl. These fragments, representing specific portions of the target molecule's structure, are synthesized using established or novel chemical reactions and strategies. The successful coupling of these fragments is crucial for assembling the complete molecular skeleton uu.nl.

Methodological Advancements in this compound Synthesis

The pursuit of efficient and stereoselective routes to complex natural products like this compound has spurred advancements in synthetic methodology rsc.org. While specific details on methodological advancements solely focused on this compound's total synthesis were not prominent, the broader field of natural product synthesis, which would inform any this compound synthesis, has seen significant progress. This includes the development of new catalytic reactions, stereoselective transformations, and efficient coupling strategies rsc.org. These advancements are critical for overcoming the challenges associated with constructing complex, highly functionalized molecules with multiple stereocenters rsc.orguu.nl.

Semisynthetic Approaches to this compound Analogs

Semisynthesis involves using a naturally occurring compound as a starting material and chemically modifying it to create analogs frontiersin.org. This approach can be advantageous when the natural product is available, even in limited quantities, as it bypasses the need for a complete de novo synthesis researchgate.netnih.gov. Semisynthetic strategies are particularly valuable for generating libraries of analogs to study the relationship between chemical structure and biological activity researchgate.netnih.gov.

Design and Synthesis of Modified this compound Scaffolds

Semisynthetic approaches to this compound analogs would involve chemically modifying the this compound structure to create new compounds with potentially altered properties researchgate.netnih.gov. This could include modifications to the ester linkages, the pyridine (B92270) ring, or the sesquiterpene core. The design of these modified scaffolds is guided by the desire to improve specific characteristics, such as potency, selectivity, or metabolic stability researchgate.netnih.gov. The synthesis of these analogs utilizes various chemical reactions to introduce, remove, or modify functional groups on the this compound scaffold researchgate.netnih.gov.

Impact of Derivatization on Target Engagement and Biological Outcome

Derivatization, the process of modifying a chemical compound to produce a new compound, is a key aspect of semisynthesis chromatographyonline.comnih.govnih.gov. For this compound analogs, derivatization can significantly impact how the molecule interacts with biological targets and its subsequent biological effects researchgate.netnih.gov. Modifications can influence factors such as binding affinity, cellular uptake, metabolism, and excretion researchgate.netnih.gov. Studies on the impact of derivatization involve synthesizing a series of analogs with systematic structural changes and evaluating their biological activities researchgate.netnih.gov. This allows researchers to identify key structural features responsible for the observed biological outcomes and guide the design of more effective analogs researchgate.netnih.gov. For example, studies on semisynthetic maytansine (B1676224) analogs (which are related to this compound as both are maytansinoids) have shown that modifications to the side chain can affect potency and enable targeted delivery researchgate.netnih.gov.

Chemoenzymatic and Biocatalytic Transformations in this compound Production

Chemoenzymatic synthesis combines chemical and enzymatic reactions in a synthetic pathway mdpi.comnih.govrsc.org. Biocatalysis specifically utilizes enzymes or whole cells to catalyze chemical transformations eolss.netinteresjournals.orgcolab.ws. These approaches offer potential advantages in terms of selectivity, efficiency, and environmental friendliness compared to traditional chemical synthesis mdpi.comnih.goveolss.netinteresjournals.org.

While specific applications of chemoenzymatic or biocatalytic transformations directly for the synthesis or production of this compound were not found in the provided search results, these methodologies are increasingly being applied to the synthesis of complex natural products and their derivatives mdpi.comnih.govrsc.org. Enzymes can catalyze highly selective reactions, such as asymmetric transformations, which are often challenging to achieve using chemical methods alone mdpi.comnih.govinteresjournals.org. The integration of biocatalytic steps into synthetic routes can streamline processes and reduce the need for protecting groups and harsh reaction conditions mdpi.comnih.gov. The development of new enzymes and the engineering of existing ones are expanding the scope of biocatalysis in organic synthesis interesjournals.orgmdpi.com.

Analytical Methodologies for Mayteine Detection and Quantification

Chromatographic Techniques for Mayteine Analysis

Chromatographic methods are essential for separating this compound from other co-occurring compounds in plant extracts or biological samples before detection and quantification. researchgate.netresearchgate.netresearchgate.net High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of non-volatile and semi-volatile compounds like this compound, while Gas Chromatography (GC) can be applied, often requiring derivatization for less volatile substances. researchgate.netsysrevpharm.org

High-Performance Liquid Chromatography (HPLC) Method Development

HPLC is frequently employed for the analysis of alkaloids, including sesquiterpene pyridine (B92270) alkaloids like this compound. nih.govepdf.pubresearchgate.netresearchgate.net Method development in HPLC involves optimizing parameters such as the stationary phase, mobile phase composition, flow rate, and detection wavelength to achieve adequate separation and sensitivity. ejgm.co.ukresearchgate.netsaspublishers.comresearchgate.netnih.gov Reversed-phase HPLC (RP-HPLC) is a common approach, utilizing a non-polar stationary phase and a polar mobile phase. researchgate.netnih.gov

Studies have reported the use of HPLC for the isolation and analysis of this compound from plant extracts. researchgate.netresearchgate.netdatapdf.comchemfaces.com For instance, preparative HPLC has been used in the isolation of this compound from Maytenus chiapensis. chemfaces.com RP-HPLC methods have also been developed for the analysis of maytansinoid immunoconjugates, which are structurally related to this compound, indicating the applicability of this technique to compounds with similar scaffolds. nih.gov Optimization of mobile phases and gradient conditions is crucial for separating the target analyte from related compounds and matrix components. saspublishers.comnih.gov

Gas Chromatography (GC) Applications for Volatile Derivatives

While this compound itself is a relatively non-volatile sesquiterpene pyridine alkaloid, GC is a powerful technique for the analysis of volatile or semi-volatile compounds. researchgate.netsysrevpharm.orgnih.gov For the analysis of less volatile compounds by GC, derivatization is often necessary to convert them into more volatile forms. chromatographyonline.com Although direct GC analysis of this compound is less common compared to HPLC, GC, particularly when coupled with Mass Spectrometry (GC-MS), is widely used for the analysis of other plant-derived compounds, including some triterpenoids and volatile components in Maytenus species. epdf.pubresearchgate.netresearchgate.netmdpi.com This suggests that with appropriate derivatization, GC could potentially be applied for the analysis of this compound or its degradation products, especially in complex matrices where comprehensive profiling of volatile and semi-volatile components is required. nih.gov GC-MS is also utilized in metabolomics studies for the analysis of volatile compounds. sysrevpharm.orgnwpg.gov.zanih.govnih.gov

Spectrometric Techniques for this compound Detection

Spectrometric techniques are vital for the identification and quantification of this compound, often coupled with chromatographic separation to enhance specificity, particularly in complex samples. nih.govresearchgate.netresearchgate.netscielo.bracs.org Mass Spectrometry (MS) and UV-Visible (UV-Vis) Spectroscopy are commonly employed. nih.govresearchgate.netkingsborough.eduiajps.com

Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS) for Complex Matrices

Mass spectrometry provides highly sensitive and selective detection of this compound based on its mass-to-charge ratio and fragmentation pattern. nih.govresearchgate.netresearchgate.netscielo.bracs.org MS, and particularly tandem mass spectrometry (MS/MS), is invaluable for analyzing this compound in complex matrices such as plant extracts or biological samples, where numerous other compounds are present. researchgate.netscielo.bracs.orgchromatographytoday.comnih.govcdc.gov LC-MS and LC-MS/MS are powerful hyphenated techniques that combine the separation capabilities of liquid chromatography with the detection power of mass spectrometry, enabling the identification and quantification of this compound even at low concentrations and within intricate sample compositions. researchgate.netsysrevpharm.orgscielo.bracs.orgunesp.brnih.gov

Studies on Maytenus species have utilized LC-MS and LC-MS/MS for the analysis of sesquiterpene pyridine alkaloids, including this compound. researchgate.netscielo.bracs.orgunesp.br For example, untargeted analysis of alkaloids from Tripterygium wilfordii, which also contains this compound, has been performed using HPLC/electrospray ionization tandem mass spectrometry (HPLC/ESI-MS/MS). researchgate.net The use of MS/MS allows for fragmentation of the parent ion of this compound, yielding characteristic product ions that can be used for highly specific detection and quantification, minimizing interference from matrix components. chromatographyonline.comscielo.brcdc.gov High-resolution mass spectrometry (HRMS) and ion trap-time of flight (IT-TOF) mass analyzers have been employed for the characterization of compounds from Maytenus species, providing accurate mass measurements and detailed fragmentation information. scielo.brunesp.br Analyzing complex matrices with MS/MS often involves addressing matrix effects, such as ion suppression or enhancement, which can impact quantitative accuracy. cdc.govnih.gov Various strategies, including optimized sample preparation and chromatographic separation, are employed to mitigate these effects. chromatographyonline.comcdc.govnih.gov

UV-Visible Spectroscopy for Quantitative Determination

UV-Visible (UV-Vis) spectroscopy is a straightforward and widely accessible technique that can be used for the quantitative determination of compounds that absorb light in the UV-Vis region. kingsborough.eduiajps.comtechnologynetworks.com this compound, possessing chromophores within its structure (such as the pyridine ring and ester groups), exhibits UV absorption, making UV-Vis spectroscopy a potential method for its quantification, particularly in relatively pure samples or as a detector in HPLC systems. nih.govresearchgate.net

UV-Vis detection is commonly used in HPLC for monitoring the elution of compounds. ejgm.co.ukresearchgate.netsaspublishers.comnih.govscielo.br The principle of UV-Vis quantitative analysis is based on Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte and the path length of the light beam through the solution. kingsborough.eduiajps.comrepligen.com To perform quantitative analysis using UV-Vis spectroscopy, a calibration curve is typically generated by measuring the absorbance of solutions with known concentrations of this compound at its maximum absorbance wavelength (λmax). kingsborough.edutechnologynetworks.com This calibration curve can then be used to determine the concentration of this compound in unknown samples based on their measured absorbance. kingsborough.edurepligen.com While UV-Vis spectroscopy can be used for quantitative determination, its specificity may be limited in complex matrices compared to MS-based methods, as other compounds absorbing at similar wavelengths can interfere. iajps.comtechnologynetworks.com However, when coupled with HPLC, UV-Vis detection provides a valuable tool for quantifying this compound after chromatographic separation. ejgm.co.ukresearchgate.netsaspublishers.comnih.govscielo.br

Advanced Analytical Platforms for this compound Metabolomics and Profiling

Advanced analytical platforms are increasingly being utilized for comprehensive metabolomics and profiling studies of biological systems, including the analysis of secondary metabolites like this compound. sysrevpharm.orgnwpg.gov.zanih.govnih.govcicbiogune.es Metabolomics aims to identify and quantify the complete set of metabolites in a biological sample, providing insights into biochemical pathways and cellular processes. sysrevpharm.orgnwpg.gov.zanih.govcicbiogune.esmetabolomicsworkbench.org

Integrated platforms combining different analytical techniques, such as GC-MS and LC-MS, are often employed to cover a wider range of metabolites with varying chemical properties. sysrevpharm.orgnwpg.gov.zanih.govnih.gov High-resolution MS and tandem MS are crucial components of these platforms, enabling the identification and structural elucidation of known and unknown metabolites, including this compound and its potential precursors or derivatives. sysrevpharm.orgnih.govscielo.br Advanced data analysis tools and databases are essential for processing the large datasets generated in metabolomics studies and for the identification and annotation of metabolites. nwpg.gov.zanih.govmetabolomicsworkbench.orgikiam.edu.ec

Data from such studies can include quantitative data on the levels of this compound and other metabolites, as well as qualitative information on their presence and relative abundance. researchgate.netresearchgate.netnih.gov For example, comparative chemical analysis of Maytenus ilicifolia and Maytenus robusta using high-resolution GC showed different concentrations of triterpenes, highlighting the utility of such profiling in understanding the chemical composition of different species. researchgate.net Although this specific study focused on triterpenes, similar approaches can be applied to this compound and other alkaloids using appropriate analytical methods within a metabolomics framework. researchgate.netscielo.bracs.org

Here is an example of how data might be presented in a metabolomics or profiling study, illustrating the potential for quantitative analysis of this compound alongside other compounds (Note: This is a hypothetical table based on the type of data generated in such studies, not specific this compound quantification data found in the provided snippets):

Compound NameAnalytical PlatformMatrixConcentration (µg/g or relevant units)
This compoundLC-MS/MSMaytenus RootX.XX ± Y.YY
Compound ALC-MS/MSMaytenus RootA.AA ± B.BB
Compound BGC-MSMaytenus LeafC.CC ± D.DD
PristimerinLC-MSMaytenus StemE.EE ± F.FF
MayteninLC-MSMaytenus StemG.GG ± H.HH

Such data tables, coupled with detailed research findings on method validation (linearity, precision, accuracy, sensitivity), chromatographic conditions, and mass spectrometric parameters, are integral to reporting the analytical methodologies for this compound and related compounds. ejgm.co.ukresearchgate.netresearchgate.netnih.govnih.gov

Hyphenated Analytical Systems (e.g., LC-MS, GC-MS)

Hyphenated techniques combine the separation power of chromatography with the detection capabilities of mass spectrometry (MS), providing robust methods for the analysis of complex samples. Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are prominent examples.

LC-MS couples liquid chromatography, which separates compounds based on their interaction with a stationary phase and a mobile phase, with mass spectrometry, which identifies and quantifies compounds based on their mass-to-charge ratio. pacificbiolabs.comcreative-biolabs.com This technique is particularly well-suited for the analysis of non-volatile or thermally labile compounds, which may include this compound given its complex structure. LC-MS/MS, which utilizes tandem mass spectrometry, offers enhanced selectivity and sensitivity by allowing for the fragmentation of parent ions and detection of specific product ions, making it valuable for the analysis of target analytes in complex matrices. resolian.comnih.gov While the provided search results mention LC-MS for the analysis of other compounds like PFAS and bufotenine (B1668041) nih.govsigmaaldrich.com, and HPLC for the analysis of aflatoxins and other triterpenoids in Maytenus species nih.govresearchgate.net, direct detailed applications of LC-MS specifically for this compound quantification with specific parameters were not extensively detailed in the immediate search results. However, the general principles of LC-MS, including its use for identification and quantification of compounds in complex mixtures, are applicable to this compound analysis. pacificbiolabs.comcreative-biolabs.comresolian.com

GC-MS combines gas chromatography, which separates volatile and semi-volatile compounds by their boiling point and interaction with a stationary phase, with mass spectrometry. filab.fryoutube.com This technique is typically applied to volatile or easily derivatizable compounds. While GC-MS has been used for the analysis of other compounds isolated from Maytenus species, such as those from Maytenus putterlickoides wanfangdata.com.cn, and for various volatile and semi-volatile organic compounds filab.frmeasurlabs.comnih.gov, specific detailed applications of GC-MS for this compound were not prominently featured in the search results. The suitability of GC-MS for this compound would depend on its volatility or the feasibility of preparing a volatile derivative.

The application of these hyphenated techniques to this compound analysis would typically involve sample preparation steps, chromatographic separation to isolate this compound from other compounds in the extract, and subsequent detection and characterization by mass spectrometry. The mass spectral data, including the molecular ion and fragmentation pattern, provide crucial information for the identification of this compound, while the intensity of the signal can be used for its quantification against a calibration curve.

Integration of NMR for Metabolite Fingerprinting

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that provides detailed structural information about molecules based on the interaction of atomic nuclei with a magnetic field. catalent.com In the context of natural product analysis and metabolomics, NMR is widely used for compound identification and metabolite fingerprinting. nih.govresearchgate.netnmrprocflow.orgresearchgate.netd-nb.info

Metabolite fingerprinting using NMR involves obtaining a comprehensive spectral profile of a sample, which represents the mixture of metabolites present. nih.govnmrprocflow.org This fingerprint can be used to differentiate between samples, assess sample authenticity, and identify variations in metabolic profiles. nih.govresearchgate.netnmrprocflow.orgresearchgate.netd-nb.info For this compound, NMR spectroscopy, particularly 1D and 2D NMR techniques such as COSY, ROESY, HSQC, and HMBC, has been instrumental in the elucidation of its structure and the structures of related compounds isolated from Maytenus species. chemfaces.comresearchgate.net

NMR provides quantitative information as the intensity of the signals is proportional to the concentration of the nuclei. This allows for the quantification of compounds within a sample, although absolute quantification may require correction factors. researchgate.net The integration of NMR with other analytical techniques, or its use in conjunction with multivariate statistical analysis, enhances its power for both targeted analysis of specific compounds like this compound and untargeted metabolite profiling of complex biological extracts.

Future Perspectives and Unaddressed Research Questions for Mayteine

Sustainable Production Strategies for Mayteine through Biotechnological Approaches

The traditional method of obtaining natural products like this compound involves extraction from their plant sources, such as Maytenus ilicifolia. nih.gov This approach can be limited by factors including plant availability, geographical location, environmental impact, and the relatively low yields of the target compound in the plant material. researchgate.net Achieving a sustainable supply of this compound for research and potential applications necessitates the exploration of alternative production methods.

Biotechnological approaches, including metabolic engineering, synthetic biology, and fermentation, offer promising avenues for the sustainable production of complex molecules. google.comfishersci.comthegoodscentscompany.commetabolomicsworkbench.org These methods can potentially bypass the limitations of plant extraction by utilizing microbial cell factories or engineered plant systems to synthesize the compound of interest. Research into the biosynthesis pathway of this compound is a critical unaddressed question. Elucidating the specific enzymes and genetic elements involved in this compound production within the Maytenus plant could pave the way for reconstituting this pathway in a heterologous host organism, such as bacteria, yeast, or plant cell cultures. thegoodscentscompany.com

Developing sustainable production strategies for this compound through biotechnology would involve identifying and cloning the genes responsible for its biosynthesis, optimizing their expression in a suitable host, and scaling up fermentation or culture processes. The potential to utilize renewable feedstocks, including possibly industrial waste streams, as substrates for microbial fermentation could further enhance the sustainability of this compound production. metabolomicsworkbench.org While significant progress has been made in the biotechnological production of various natural products and chemicals, applying these strategies specifically to this compound remains an important area for future research.

Comprehensive Elucidation of this compound's Molecular Targets and Mechanisms of Action

Understanding how this compound exerts its biological effects at the molecular level is fundamental for assessing its therapeutic potential and guiding the development of related compounds. While Maytenus species and some isolated constituents have shown various pharmacological activities, the precise molecular targets and detailed mechanisms of action for many of these compounds, including this compound, are not yet fully understood. researchgate.netfishersci.ca

This compound has been reported to possess antiprotozoal activity. nih.govfrontiersin.org However, the specific protein or enzymatic targets within the protozoan parasites that this compound interacts with, and the downstream cellular pathways affected by these interactions, are unaddressed research questions. Future research should focus on comprehensively identifying these molecular targets using techniques such as activity-based protein profiling, target deconvolution strategies, and pull-down assays coupled with mass spectrometry. wikipedia.orguni.lu

Furthermore, detailed mechanistic studies are needed to understand the nature of the interaction between this compound and its targets (e.g., covalent or non-covalent binding), the kinetics of these interactions, and the resulting cellular consequences. lipidmaps.org Investigating the effects of this compound on essential cellular processes in target organisms, such as cell cycle progression, protein synthesis, or energy metabolism, would contribute significantly to elucidating its mechanism of action. nih.gov A thorough understanding of this compound's molecular pharmacology is crucial for rational drug design and development efforts.

Exploration of this compound's Ecological Roles and Interactions

Natural products produced by plants often play crucial roles in their interactions with the environment, including defense against herbivores, pathogens, or competing plants, and mediating relationships with beneficial organisms like pollinators or microbes. researchgate.netru.ac.zacenmed.comguidetopharmacology.org The ecological role of this compound in Maytenus species is currently an unaddressed research question.

Investigating the natural function of this compound in its native ecological context could provide valuable insights into its biological activities and potential applications. Does this compound contribute to the plant's defense strategy? Are there specific organisms in the environment of Maytenus species that are particularly sensitive or resistant to this compound? Exploring the concentration and distribution of this compound in different plant tissues and at various developmental stages could offer clues about its ecological function.

Future research could involve ecological studies to assess the effects of this compound on herbivores, microbial pathogens, or competing plant species in the natural habitat of Maytenus. Understanding these ecological interactions may reveal novel biological activities or provide insights into the evolutionary pressures that led to the production of this compound.

Development of this compound-Based Chemical Probes for Cellular Pathway Investigations

Chemical probes are powerful small-molecule tools used to selectively interact with specific proteins or pathways within cells, enabling researchers to dissect complex biological processes. hmdb.canih.govnih.govnih.gov Given that this compound exhibits biological activity, it holds potential as a scaffold for the development of chemical probes. This is currently an unaddressed research area.

Developing this compound-based chemical probes would involve synthesizing modified versions of this compound that retain its ability to bind to its molecular target(s) but are equipped with additional functionalities, such as a fluorescent tag for visualization, a biotin (B1667282) tag for pull-down experiments, or a photoreactive group for covalent cross-linking. nih.gov These probes could serve as valuable tools for researchers studying the biological pathways modulated by this compound or its targets.

This compound-based probes could be used to investigate the localization of its targets within cells, study the dynamics of target engagement, and identify interacting proteins or downstream effectors. nih.gov The development of such probes would significantly advance the understanding of this compound's cellular pharmacology and provide new tools for chemical biology research.

Synergistic Research Combining Experimental and Computational Approaches in this compound Discovery

The complexity of natural product research, from isolation and structural characterization to biological evaluation and mechanism elucidation, can be significantly enhanced by integrating experimental and computational approaches. wikipedia.orgwikipedia.orgnih.govnih.gov Applying this synergistic strategy to this compound research represents a key future perspective.

Computational methods, such as molecular docking and dynamics simulations, can be used to predict the potential molecular targets of this compound and model its interactions with these targets. nih.gov This can help prioritize experimental validation efforts and provide atomic-level insights into the binding modes. Computational tools can also aid in analyzing structure-activity relationships, guiding the design of this compound analogs with improved potency or selectivity.

Furthermore, computational approaches can be employed to predict the physical and chemical properties of this compound and its potential derivatives, assist in the design of synthetic routes for probe development or sustainable production, and analyze large biological datasets generated from experimental studies (e.g., transcriptomics or proteomics) to gain a systems-level understanding of this compound's effects. wikipedia.org The synergy between experimental techniques (such as spectroscopic analysis, biological assays, and protein binding studies) and computational modeling and analysis will be crucial for efficiently addressing the unaddressed research questions surrounding this compound, accelerating its discovery pipeline, and fully realizing its potential. wikipedia.orgnih.gov

Q & A

Q. How can researchers ensure reproducibility in this compound studies given discrepancies in traditional preparation methods?

  • Methodological Answer : Publish exhaustive protocols for plant sourcing, extraction (e.g., solvent ratios, temperature), and compound isolation. Use digital object identifiers (DOIs) for raw spectra and chromatograms. Collaborate with ethnobotanists to document traditional preparation contexts, reducing methodological ambiguity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.